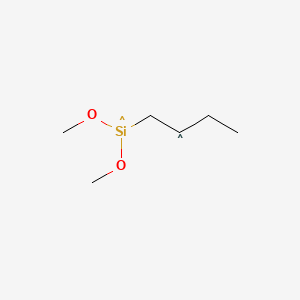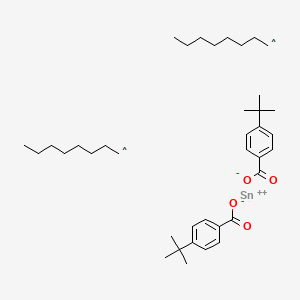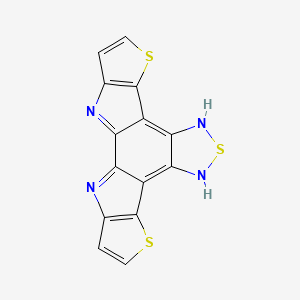
6-ヒドロキシ-3-メチルインダゾール
説明
3-Methyl-1H-indazol-6-ol, also known as 3-Methylindazole, is a heterocyclic organic compound that has been studied for its potential applications in scientific research. It is a derivative of the indazole family of compounds, which are characterized by their six-membered ring structure composed of three carbon atoms and three nitrogen atoms. 3-Methylindazole has a wide range of properties that make it a useful tool for scientific research, including its ability to act as an inhibitor of certain enzymes, its low toxicity, and its ability to be synthesized in a variety of ways.
科学的研究の応用
私は「6-ヒドロキシ-3-メチルインダゾール」の科学研究における用途について調査しましたが、残念ながら、入手可能な情報はさまざまな分野における特定の用途の詳細な分析を提供していません。 情報源は、主に化合物の研究における用途には触れずに、製品情報と購入オプションを提供しています .
作用機序
Mode of Action
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . .
Biochemical Pathways
Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease
Result of Action
Given the medicinal applications of similar indazole-containing compounds, it is possible that 6-Hydroxy-3-methylindazole may have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . .
生化学分析
Biochemical Properties
3-Methyl-1H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-Methyl-1H-indazol-6-ol, have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes . These interactions are primarily through binding to the active sites of these enzymes, thereby inhibiting their activity and reducing inflammation.
Cellular Effects
3-Methyl-1H-indazol-6-ol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, 3-Methyl-1H-indazol-6-ol can affect gene expression by interacting with transcription factors and altering the transcription of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-Methyl-1H-indazol-6-ol involves its interaction with various biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, 3-Methyl-1H-indazol-6-ol has been shown to inhibit COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-indazol-6-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-indazol-6-ol is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to 3-Methyl-1H-indazol-6-ol in in vitro and in vivo studies has shown that it can cause sustained inhibition of inflammatory pathways and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-indazol-6-ol vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
3-Methyl-1H-indazol-6-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for the compound’s clearance and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 3-Methyl-1H-indazol-6-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, 3-Methyl-1H-indazol-6-ol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methyl-1H-indazol-6-ol is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 3-Methyl-1H-indazol-6-ol can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be found in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
特性
IUPAC Name |
3-methyl-2H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-3-2-6(11)4-8(7)10-9-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPPQUZRFSUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627404 | |
| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201286-99-9 | |
| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

